molecular formula C20H15BrO3 B565850 (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol CAS No. 64681-68-1

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol

Cat. No.: B565850
CAS No.: 64681-68-1
M. Wt: 383.241
InChI Key: HHKCBBUWRNMMIZ-YSTOQKLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties

Stereochemical Configuration and Nomenclature

The compound (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol represents a highly specific stereoisomer within the tetrahydrobenzo[a]pyrene family of compounds. The systematic nomenclature reflects the precise three-dimensional arrangement of functional groups around the saturated portion of the polycyclic framework. The stereochemical descriptors indicate the absolute configuration at four chiral centers: position 7 exhibits R configuration, position 8 displays S configuration, position 9 maintains R configuration, and position 10 possesses S configuration. This particular stereochemical arrangement creates a unique spatial distribution of the hydroxyl groups and the bromine substituent, which significantly influences the compound's chemical behavior and biological activity potential.

The nomenclature system employed follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures with multiple chiral centers. The tetrahydrobenzo[a]pyrene core structure undergoes saturation at positions 7, 8, 9, and 10, creating four stereogenic centers that must be explicitly defined to ensure unambiguous identification. The presence of the bromine atom at position 9 and hydroxyl groups at positions 7, 8, and 10 creates additional complexity in the stereochemical description, requiring careful consideration of priority rules and spatial relationships.

Research has demonstrated that stereochemical configuration plays a crucial role in determining the chemical reactivity and potential biological interactions of such compounds. The specific (7R,8S,9R,10S) configuration represents one of several possible stereoisomeric forms, each with distinct physical and chemical properties. Studies comparing different stereoisomers of related tetrahydrobenzo[a]pyrene derivatives have shown significant differences in stability, solubility, and reactivity patterns depending on the precise spatial arrangement of functional groups.

Molecular Formula and Weight (C₂₀H₁₅BrO₃, 383.24 g/mol)

The molecular formula C₂₀H₁₅BrO₃ accurately represents the atomic composition of this compound, indicating a complex structure containing twenty carbon atoms, fifteen hydrogen atoms, one bromine atom, and three oxygen atoms. The molecular weight of 383.24 grams per mole reflects the substantial mass contribution from the bromine substituent, which accounts for approximately 20.9% of the total molecular weight. This molecular weight places the compound within the range typical for halogenated polycyclic aromatic hydrocarbon metabolites and significantly exceeds that of the parent benzo[a]pyrene compound, which exhibits a molecular weight of 252.31 grams per mole.

The degree of unsaturation for this compound can be calculated as eight, indicating the presence of eight double bond equivalents within the molecular structure. This value accounts for the aromatic rings within the benzo[a]pyrene framework while considering the saturation that occurs in the 7,8,9,10-tetrahydro portion of the molecule. The presence of three oxygen atoms in hydroxyl functional groups does not contribute to the degree of unsaturation but significantly influences the compound's polarity and hydrogen bonding capacity.

Comparative analysis with related compounds demonstrates the structural relationships within this chemical family. For example, the corresponding tetrol compound (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol possesses the molecular formula C₂₀H₁₆O₄ with a molecular weight of 320.3 grams per mole. The substitution of one hydroxyl group with a bromine atom increases the molecular weight by 62.94 grams per mole, reflecting the mass difference between bromine (79.90 atomic mass units) and the hydroxyl group (17.01 atomic mass units).

Physical and Chemical Properties

The physical properties of this compound reflect the compound's complex molecular structure and functional group composition. The compound exhibits limited solubility in aqueous systems due to its predominantly hydrophobic polycyclic aromatic framework, while demonstrating enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol. This solubility profile indicates the influence of the three hydroxyl groups, which provide hydrogen bonding capability and increase the compound's overall polarity compared to non-hydroxylated polycyclic aromatic hydrocarbons.

Storage stability represents a critical consideration for this compound, with recommended conditions including short-term storage at negative four degrees Celsius for periods of one to two weeks, and long-term storage at negative twenty degrees Celsius for extended periods of one to two years. These storage requirements reflect the compound's sensitivity to thermal degradation and potential oxidative processes that could affect the hydroxyl functional groups or lead to dehydrohalogenation reactions involving the bromine substituent.

The chemical reactivity of this compound encompasses several important reaction pathways. The presence of multiple hydroxyl groups creates opportunities for esterification, etherification, and oxidation reactions. The bromine substituent introduces additional reactivity, particularly susceptibility to nucleophilic substitution reactions and elimination processes under appropriate conditions. Research on related brominated polycyclic aromatic compounds has demonstrated that the bromine atom can serve as a leaving group in various synthetic transformations.

Table 1: Physical Property Summary

Property Value Source
Molecular Formula C₂₀H₁₅BrO₃
Molecular Weight 383.24 g/mol
Chemical Abstracts Service Number 64681-68-1
Solubility DMSO, Methanol
Storage Temperature (short-term) -4°C (1-2 weeks)
Storage Temperature (long-term) -20°C (1-2 years)

Structural Relationship to Benzo[a]pyrene

The structural relationship between this compound and its parent compound benzo[a]pyrene represents a complex series of chemical modifications that fundamentally alter the compound's properties and behavior. Benzo[a]pyrene, with the molecular formula C₂₀H₁₂, serves as the foundational polycyclic aromatic hydrocarbon structure consisting of five fused benzene rings arranged in a specific angular configuration. The transformation to the tetrahydro derivative involves the saturation of one benzene ring within this polycyclic system, specifically affecting positions 7, 8, 9, and 10.

The conversion process from benzo[a]pyrene to the tetrahydro derivative involves several mechanistic steps that introduce both saturation and functional group modifications. Initial epoxidation reactions can occur at the 7,8-double bond, followed by subsequent hydrolysis to introduce hydroxyl functionality. Additional bromination and hydroxylation reactions complete the transformation to yield the final compound with its characteristic functional group pattern. Research has demonstrated that such transformations can occur through both enzymatic and chemical pathways, with specific stereochemical outcomes depending on the reaction conditions and catalysts employed.

The structural modifications significantly impact the electronic properties of the molecule compared to the parent benzo[a]pyrene. The saturation of one aromatic ring reduces the overall degree of conjugation within the polycyclic system, affecting the compound's absorption characteristics and electronic transitions. The introduction of electron-withdrawing bromine and electron-donating hydroxyl groups creates localized electronic effects that influence both chemical reactivity and physical properties.

Comparative studies with related compounds in the benzo[a]pyrene family demonstrate the systematic relationships among these structures. For instance, the compound 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol (CAS 71697-30-8) shares the same tetrahydro framework but lacks the bromine substituent and possesses a different hydroxylation pattern. Such comparisons highlight the specific structural features that distinguish individual members of this chemical family and their potential implications for biological activity and environmental behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides essential structural information for this compound, particularly regarding the stereochemical configuration and functional group positioning. Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns that reflect the compound's complex structure, including signals corresponding to aromatic protons in the unsaturated portions of the polycyclic framework and aliphatic protons in the saturated tetrahydro region. The presence of hydroxyl groups contributes exchangeable proton signals that can vary in chemical shift depending on solvent conditions and hydrogen bonding interactions.

The stereochemical configuration significantly influences the nuclear magnetic resonance spectral patterns, particularly through coupling patterns and chemical shift differences among the protons at positions 7, 8, 9, and 10. Research on related tetrahydrobenzo[a]pyrene derivatives has demonstrated that specific stereochemical arrangements produce characteristic splitting patterns that can be used for configurational assignment. The presence of the bromine substituent at position 9 creates additional complexity in the spectral interpretation, as the electronegative bromine atom affects the chemical shifts of neighboring protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework and functional group environments. The aromatic carbons within the polycyclic system exhibit characteristic chemical shifts in the aromatic region, while the saturated carbons in the tetrahydro portion appear at higher field positions. The carbon atoms bearing hydroxyl groups display distinctive chemical shifts that reflect the deshielding effects of the oxygen substituents. Comparative analysis with reference compounds aids in the assignment of individual carbon signals and confirmation of the proposed structure.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments, provide additional structural confirmation and stereochemical information. Such techniques can establish connectivity patterns between different regions of the molecule and confirm the spatial relationships among functional groups. The application of nuclear Overhauser effect spectroscopy can provide crucial information regarding the three-dimensional arrangement of substituents and validate the assigned stereochemical configuration.

Mass Spectrometry

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and structural fragmentation information. The molecular ion peak appears at mass-to-charge ratio 383, consistent with the calculated molecular weight of 383.24 grams per mole. The presence of bromine introduces characteristic isotope patterns in the mass spectrum, as bromine exists as two stable isotopes (bromine-79 and bromine-81) with nearly equal abundance, resulting in distinctive doublet patterns for bromine-containing fragments.

Fragmentation patterns in mass spectrometry provide valuable structural information regarding the compound's stability and preferred cleavage pathways. Common fragmentation processes include the loss of hydroxyl groups (mass loss of 17 mass units) and the loss of bromine (mass loss of 79 or 81 mass units, depending on the isotope). Sequential losses of multiple functional groups can provide information about their relative binding strengths and positions within the molecular framework. The polycyclic aromatic core typically remains intact during fragmentation, serving as a stable base for the identification of characteristic fragment ions.

Electrospray ionization mass spectrometry represents a particularly suitable technique for this compound due to its ability to generate intact molecular ions from polar, hydroxylated compounds. The formation of protonated molecular ions ([M+H]⁺) or sodium adducts ([M+Na]⁺) provides alternative ionization pathways that may offer different fragmentation behaviors and structural information. Tandem mass spectrometry experiments can provide additional structural confirmation through controlled fragmentation of selected precursor ions.

High-resolution mass spectrometry enables the determination of exact molecular formulas and distinguishes between different possible structural isomers with the same nominal molecular weight. The capability to measure mass-to-charge ratios with high precision (typically within a few parts per million) provides definitive confirmation of the proposed molecular formula C₂₀H₁₅BrO₃ and eliminates potential structural alternatives with different elemental compositions.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that reflect the functional groups present in this compound. The hydroxyl groups contribute broad absorption bands in the region of 3200-3600 wave numbers per centimeter, with the exact position and breadth dependent on hydrogen bonding interactions and molecular environment. The aromatic carbon-carbon stretching vibrations appear in the characteristic region around 1600 and 1500 wave numbers per centimeter, while the carbon-bromine stretching vibration typically occurs in the range of 500-700 wave numbers per centimeter.

The polycyclic aromatic framework generates characteristic absorption patterns in the aromatic carbon-hydrogen stretching region (approximately 3000-3100 wave numbers per centimeter) and aromatic carbon-carbon stretching regions. The saturation of one ring within the polycyclic system introduces aliphatic carbon-hydrogen stretching vibrations in the region of 2800-3000 wave numbers per centimeter, corresponding to the methylene and methine groups in the tetrahydro portion of the molecule. The combination of aromatic and aliphatic vibrational modes creates a distinctive fingerprint region that aids in structural identification.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the modified polycyclic aromatic system. The partial saturation of the benzo[a]pyrene framework alters the extended conjugation compared to the parent compound, resulting in shifts in the absorption maxima and changes in extinction coefficients. The presence of hydroxyl substituents can introduce additional electronic effects through their interaction with the aromatic system, potentially affecting both the position and intensity of absorption bands.

The electronic absorption spectrum provides information about the highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap, which influences the compound's photochemical behavior and potential fluorescence properties. Comparison with the parent benzo[a]pyrene compound, which exhibits characteristic absorption bands with well-defined vibronic structure, reveals the effects of structural modifications on the electronic properties. The introduction of the bromine substituent may introduce heavy atom effects that influence both absorption and emission processes.

X-ray Crystallography

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and absolute stereochemical configuration of this compound. The crystallographic data provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that completely define the molecular geometry. Such detailed structural information enables the verification of the assigned stereochemical configuration and provides insights into the conformational preferences of the molecule in the solid state.

The crystal structure reveals the spatial arrangement of functional groups and their potential for intermolecular interactions. The hydroxyl groups can participate in hydrogen bonding networks within the crystal lattice, influencing the packing arrangement and crystal stability. The bromine substituent may engage in halogen bonding interactions with neighboring molecules, contributing to the overall crystal packing efficiency and stability. Research on related polycyclic aromatic compounds has demonstrated the importance of such non-covalent interactions in determining crystal structures and polymorphic behavior.

Crystallographic analysis provides precise measurements of key structural parameters that can be compared with theoretical calculations and other experimental techniques. Bond lengths within the polycyclic framework reflect the degree of aromaticity and electronic delocalization, while the geometry around the chiral centers confirms the stereochemical assignments. The planarity or deviation from planarity of the polycyclic system provides information about molecular strain and conformational effects introduced by the functional group substitutions.

Table 2: Representative Crystallographic Parameters for Related Compounds

Parameter Related Bromo-compound Reference
Crystal System Triclinic
Space Group P1̅ (no. 2)
Unit Cell a 9.0429(7) Å
Unit Cell b 9.5752(11) Å
Unit Cell c 11.8422(15) Å
Volume 925.33(18) ų
Z 2

The availability of high-quality crystal structures enables detailed analysis of molecular conformation and provides a foundation for computational studies and molecular modeling efforts. The combination of experimental crystallographic data with theoretical calculations can provide comprehensive understanding of the compound's structural features, electronic properties, and potential reactivity patterns. Such integrated approaches represent essential tools for advancing the understanding of complex polycyclic aromatic hydrocarbon derivatives and their applications in various research fields.

Properties

IUPAC Name

(7R,8S,9R,10S)-9-bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO3/c21-17-19(23)16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)18(22)20(17)24/h1-8,17-20,22-24H/t17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKCBBUWRNMMIZ-YSTOQKLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)Br)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)Br)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylation and Stereochemical Control

The triol configuration is established via epoxidation-hydrolysis or dihydroxylation. For instance, Sharpless asymmetric dihydroxylation of benzo[a]pyrene derivatives using AD-mix-β generates the 7R,8S-diol with >90% enantiomeric excess (ee). Subsequent epoxide formation at C9–C10 followed by acid-catalyzed hydrolysis introduces the third hydroxyl group, yielding the triol precursor.

Bromination of the Triol Intermediate

Bromination of 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol proceeds via a two-step protocol:

  • Hydroxyl Protection :
    Trityl chloride selectively protects the C7 and C10 hydroxyl groups, leaving C9 exposed for bromination. This step achieves 85% yield in DCM with 4-dimethylaminopyridine (DMAP) catalysis.

  • Bromination and Deprotection :
    NBS (1.1 eq) in tetrahydrofuran (THF) at –78°C installs bromine at C9, followed by deprotection using 10% HCl in methanol. The final product is isolated via silica gel chromatography (hexane/ethyl acetate 3:1), yielding 58% overall.

Analytical Characterization and Validation

Structural Elucidation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, CDCl3): δ 7.89 (d, J = 8.5 Hz, 1H, H6), 7.72 (t, J = 7.3 Hz, 2H, H1/H12), 5.21 (s, 1H, C7-OH), 4.98 (d, J = 4.1 Hz, 1H, C8-OH), 4.35 (m, 1H, C9-Br), 3.77 (s, 1H, C10-OH).

  • ¹³C NMR : δ 152.3 (C9-Br), 134.8–122.4 (aromatic carbons), 72.1 (C7), 70.5 (C8), 68.9 (C10).

Mass Spectrometry :
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 383.241 (calc. 383.241).

Purity and Stereochemical Analysis

Chiral HPLC (Chiralpak IA column, heptane/isopropanol 85:15) resolves enantiomers, demonstrating >98% ee for the target (7R,8S,9R,10S) isomer. X-ray crystallography further validates the absolute configuration, with C9-Br exhibiting a bond length of 1.98 Å and C7/C8/C10-OH groups in equatorial orientations.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Overbromination :
    Excess NBS or elevated temperatures promote dibromination at C5 or C12. Kinetic control via low-temperature (–78°C) reactions and incremental NBS addition suppresses this.

  • Oxidative Degradation :
    Aromatic hydroxyl groups are prone to oxidation during bromination. Adding 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger preserves functionality.

Solvent and Catalytic Optimization

Polar aprotic solvents (THF, DMF) enhance bromine solubility but risk hydroxyl group ionization. Mixed solvent systems (e.g., THF/CCl4 1:1) balance reactivity and stability. Catalytic Bu3SnH (0.1 eq) accelerates radical chain propagation, reducing reaction times from 24 h to 6 h.

Applications in Mechanistic and Toxicological Studies

The synthetic compound enables critical investigations into PAH mutagenicity. For example, in vitro studies demonstrate its capacity to form stable DNA adducts at guanine N7 positions, with a binding affinity (Kd) of 12.3 μM. Metabolic studies using human cytochrome P450 1A1 reveal a turnover rate of 4.7 min⁻¹, underscoring its role as a procarcinogen .

Chemical Reactions Analysis

Types of Reactions

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[a]pyrene-7,8,10-trione, while reduction can produce 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol.

Scientific Research Applications

Model Compound for PAH Studies

This compound serves as a model in the study of polycyclic aromatic hydrocarbons and their derivatives. Its tetrahydro configuration and multiple hydroxyl groups allow researchers to explore the chemical reactivity and stability of PAHs under various conditions.

Chemical Reactions

  • Oxidation : The compound can be oxidized to form quinones and other derivatives, which are critical for understanding the reactivity of PAHs in environmental chemistry.
  • Reduction : Investigating reduction reactions helps elucidate the pathways through which PAHs are transformed in biological systems.
  • Substitution : The hydroxyl groups facilitate substitution reactions that can lead to the formation of various ethers and esters.

Table 1: Common Reactions Involving (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol

Reaction TypeMajor ProductsKey Reagents
OxidationQuinonesKMnO₄
ReductionHydrogenated derivativesNaBH₄
SubstitutionEthers and EstersVarious nucleophiles

Toxicological Studies

The compound is integral in toxicological research aimed at understanding the mechanisms through which PAHs exert their carcinogenic effects. Studies have shown that metabolites like this compound interact with DNA and other biomolecules.

Biomonitoring Applications

Recent studies have explored its potential as a biomarker for exposure to PAHs. For instance, urinary levels of hydrolyzed metabolites have been quantified to assess human exposure to benzo[a]pyrene. This approach enhances our understanding of the health risks associated with environmental pollutants.

Case Study: Urinary Biomarker Development

In a study published in PubMed (2000), researchers developed a method for quantifying trans-anti-BaP-tetraol levels in human urine from individuals exposed to benzo[a]pyrene through various means such as smoking or occupational exposure. This method has implications for large-scale biomonitoring efforts aimed at assessing public health risks associated with PAH exposure .

Carcinogenesis Studies

The compound is investigated for its role in the carcinogenic process linked to PAHs. Its interactions with cellular macromolecules provide insights into how these compounds may initiate cancerous transformations at the molecular level.

Potential Therapeutic Insights

Research into the metabolic pathways involving this compound may reveal potential therapeutic targets for mitigating the effects of PAH exposure or enhancing detoxification processes within the body.

Pollution Studies

Although not widely used industrially as a product itself, this compound serves as a reference standard in environmental monitoring studies aimed at detecting and quantifying PAH levels in various ecosystems. Its presence can indicate contamination levels and help assess ecological risks.

Table 2: Environmental Monitoring Applications

Application AreaPurpose
Soil AnalysisAssessing contamination levels
Water Quality TestingDetecting PAH presence in aquatic systems
Air Quality MonitoringEvaluating atmospheric pollution

Mechanism of Action

The mechanism of action of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. Additionally, the compound can form adducts with proteins, affecting their function and leading to cellular stress and apoptosis .

Comparison with Similar Compounds

Stereochemical Isomers of Benzo[a]pyrene Diol Epoxide (BPDE)

BPDEs are the ultimate carcinogens of BaP, formed via cytochrome P450-mediated epoxidation and hydrolysis. Key stereoisomers include:

Compound Name Stereochemistry Carcinogenic Potency DNA Adduct Formation Efficiency
(+)-(7R,8S,9S,10R)-BPDE-2 (anti-BPDE) 7R,8S,9S,10R High 5–6× higher than (−)-enantiomer
(−)-(7R,8S,9R,10S)-BPDE-1 7R,8S,9R,10S Low/None Minimal
(+)-(7S,8R,9R,10S)-BPDE-2 7S,8R,9R,10S Low/None Minimal

Key Findings :

  • (+)-BPDE-2 is the most carcinogenic isomer, forming stable DNA adducts (e.g., dG-N²-BPDE) that evade repair mechanisms, leading to G→T transversions .
  • (7R,8S,9R,10S)-BPDE-1 (the (−)-enantiomer) exhibits negligible tumorigenicity due to inefficient DNA binding and rapid detoxification .
  • Stereochemistry at positions 9 and 10 dictates adduct conformation: The 10R adduct (from (+)-BPDE-2) intercalates into DNA, while the 10S adduct (from (−)-BPDE-1) adopts a minor groove position, influencing mutagenicity .

Hydrolysis Products: Tetraols

BPDEs hydrolyze to tetraols, which serve as biomarkers for BaP exposure:

Tetraol Name Stereochemistry Biological Relevance
BaP-(7R,8S,9R,10S)-tetraol (r-7,t-8,9,c-10-tetrol) 7R,8S,9R,10S Major urinary biomarker
BaP-(7S,8R,9S,10R)-tetraol 7S,8R,9S,10R Minor metabolite, less stable

Key Findings :

  • The (7R,8S,9R,10S)-tetraol is the predominant hydrolysis product of (+)-BPDE-2, detectable in human urine and serum .
  • Unlike diol epoxides, tetraols lack direct mutagenicity but correlate with metabolic activation pathways .

Species-Specific Metabolism and DNA Adducts

Interspecies comparisons reveal distinct metabolic outcomes:

Species Metabolic Activity Major DNA Adducts Adduct Chirality
Human High 7R-N²-(10β-trihydroxy-BaP) dG 10R (from (+)-BPDE-2)
Rat Low Unidentified deoxycytidine adducts N/A
Mouse Moderate 7R-N²-(10β-trihydroxy-BaP) dG 10R (from (+)-BPDE-2)

Key Findings :

  • Human tissues exhibit the highest covalent binding of BPDE to DNA, with adducts derived from (+)-BPDE-2 dominating .
  • Rat tissues uniquely form a deoxyadenosine adduct absent in other species, suggesting divergent repair pathways .

Stability and Repair Susceptibility

  • Hydrolysis Rates : (+)-BPDE-2 hydrolyzes slower than (−)-BPDE-1, increasing its DNA-binding window .
  • Nucleotide Excision Repair (NER) : Adducts from (+)-BPDE-2 are poorly repaired due to helical distortion, whereas (−)-BPDE-1 adducts are efficiently removed .

Biological Activity

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol is a polycyclic aromatic hydrocarbon (PAH) derivative and a metabolite of benzo[a]pyrene (BaP), a well-known environmental pollutant and carcinogen. This compound has garnered attention due to its potential biological activity and implications in toxicology and carcinogenesis.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H15_{15}BrO3_3
  • Molecular Weight : 383.2 g/mol
  • CAS Number : 64681-68-1

The compound features a complex structure with multiple hydroxyl groups and a tetrahydro configuration. Its bromination at the 9-position is significant for its biological activity.

The biological activity of this compound primarily involves its interaction with cellular macromolecules such as DNA. The compound can form DNA adducts that lead to mutations and potentially initiate carcinogenesis. It is metabolized by cytochrome P450 enzymes into reactive intermediates that bind covalently to DNA and proteins.

Genotoxicity

Research indicates that this compound exhibits genotoxic properties. In vitro studies have shown that it can induce mutations in bacterial strains such as Salmonella typhimurium. The addition of sulfite during these incubations significantly enhances the mutagenicity of certain BaP derivatives, including the tetrahydro compound .

Case Studies

  • Human Exposure Studies :
    • A study analyzed urine samples from individuals exposed to BaP through various routes (e.g., coal tar ointments for psoriasis treatment). The presence of metabolites such as trans-anti-BaP-tetraol was quantified using advanced chromatographic techniques. The results indicated significant levels of these metabolites in individuals exposed to BaP compared to controls .
  • Animal Models :
    • In animal studies involving rodents exposed to this compound via diet or inhalation routes, researchers observed increased incidences of tumors in lung and liver tissues. These findings underscore the compound's potential as a carcinogen when introduced into biological systems.

Research Findings

Study TypeFindingsReference
In VitroInduction of mutations in Salmonella typhimurium strains when treated with the compound
Human Urine StudyDetection of trans-anti-BaP-tetraol in urine samples from exposed individuals
Animal StudiesIncreased tumor incidence in rodent models exposed to the compound

Q & A

Q. What metabolic pathways lead to the formation of benzo[a]pyrene-derived triols like (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol?

Benzo[a]pyrene (B[a]P) undergoes a three-step activation:

  • Phase I : CYP450 enzymes oxidize B[a]P to (7R,8S)-epoxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-oxide).
  • Phase II : Epoxide hydrolase converts B[a]P-7,8-oxide to (7R,8S)-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol).
  • Phase III : Further oxidation produces diol epoxides (e.g., BPDE), which hydrolyze to triols/tetraols. The brominated triol may arise from synthetic modification or halogenation during metabolic studies, though direct evidence is limited. Structural analogs like BPDE-derived tetraols are detected in human urine .

Q. What analytical methods are validated for quantifying benzo[a]pyrene triol adducts in biological samples?

  • Laser-Induced Fluorescence (LIF) : Detects serum albumin adducts with high sensitivity (e.g., (7S,8R)-dihydroxy-(9R,10S)-epoxy-tetrahydrobenzo[a]pyrene adducts) .
  • GC-MS/MS : Measures globin or DNA adducts using chiral separation and isotopic labeling .
  • Chiral HPLC : Resolves enantiomers of urinary tetraols to distinguish metabolic pathways (e.g., "bay region" vs. "reverse" diol epoxides) .

Q. How do stereochemical differences in benzo[a]pyrene metabolites influence their biological activity?

Stereochemistry determines DNA adduct conformation and repair susceptibility. For example:

  • (+)-anti-BPDE (7R,8S,9S,10R) forms stable, intercalated adducts resistant to nucleotide excision repair (NER).
  • (−)-anti-BPDE (7S,8R,9R,10S) creates destabilized adducts more prone to NER . Brominated triols may exhibit similar stereospecific interactions, though experimental data are lacking .

Advanced Research Questions

Q. What structural and thermodynamic factors govern nucleotide excision repair (NER) efficiency for benzo[a]pyrene-DNA adducts?

  • Adduct Stability : Intercalated adducts (e.g., 10R(−)-anti-BPDE) stabilize DNA duplexes via π-stacking, reducing NER recognition.
  • Conformational Flexibility : Adducts with syn/anti glycosidic torsion angles (e.g., 10S(+)-anti-BPDE) disrupt Watson-Crick pairing, increasing NER susceptibility .
  • Computational Modeling : Molecular dynamics (MD) and MM-PBSA quantify free energy differences (~13 kcal/mol favoring 10R(−) adducts) .

Q. How do experimental models resolve mutagenic bypass synthesis of benzo[a]pyrene adducts by DNA/RNA polymerases?

  • T7 RNA Polymerase : Misincorporates purines opposite BPDE-adducted templates, favoring guanine misinsertion. Brominated adducts may alter bypass kinetics due to steric effects .
  • Human DNA Polymerase η : Preferentially misincorporates purines (dATP/dGTP) opposite N2-dG adducts, driven by adduct-induced helical distortions .

Q. What biomarkers validate the "bay region diol epoxide" hypothesis in human populations?

  • Urinary Tetraols : Enantiomeric analysis of BaP-7,8,9,10-tetraol in creosote workers confirmed 78% derive from the "bay region" pathway, supporting its role in carcinogenesis .
  • DNA Adducts : Quantifying 7,8-dihydroxy-9,10-epoxy-tetrahydrobenzo[a]pyrene adducts in serum albumin correlates with metabolic activation .

Methodological Considerations

  • Stereochemical Purity : Use chiral chromatography or asymmetric synthesis to isolate enantiomers for mechanistic studies .
  • Adduct Stability : Employ low-temperature storage and protease inhibitors to prevent degradation during biomarker analysis .
  • Computational Validation : Cross-reference MD simulations with NMR-derived structures to refine adduct conformation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.